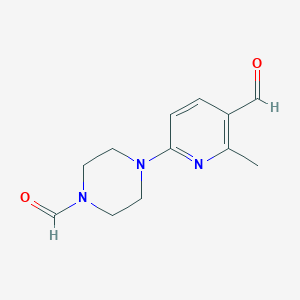
4-(5-Formyl-6-methylpyridin-2-yl)piperazine-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Formyl-6-methylpyridin-2-yl)piperazine-1-carbaldehyde is a chemical compound with the molecular formula C12H15N3O2 and a molecular weight of 233.27 g/mol . This compound features a piperazine ring substituted with a formyl group and a methylpyridine moiety, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Formyl-6-methylpyridin-2-yl)piperazine-1-carbaldehyde typically involves the reaction of 5-formyl-6-methylpyridine with piperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the synthesis process, making it scalable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
4-(5-Formyl-6-methylpyridin-2-yl)piperazine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: 4-(5-Carboxy-6-methylpyridin-2-yl)piperazine-1-carbaldehyde.
Reduction: 4-(5-Hydroxymethyl-6-methylpyridin-2-yl)piperazine-1-carbaldehyde.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(5-Formyl-6-methylpyridin-2-yl)piperazine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential as a pharmacophore in drug discovery.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-(5-Formyl-6-methylpyridin-2-yl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The piperazine ring enhances the compound’s binding affinity and selectivity for its targets .
Comparación Con Compuestos Similares
Similar Compounds
4-(5-Formyl-6-methylpyridin-2-yl)piperazine-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4-(5-Hydroxymethyl-6-methylpyridin-2-yl)piperazine-1-carbaldehyde: Similar structure but with a hydroxymethyl group instead of a formyl group.
Uniqueness
4-(5-Formyl-6-methylpyridin-2-yl)piperazine-1-carbaldehyde is unique due to its combination of a formyl group and a piperazine ring, which provides a versatile scaffold for the development of various bioactive molecules. Its ability to undergo multiple types of chemical reactions makes it a valuable intermediate in synthetic chemistry .
Propiedades
Fórmula molecular |
C12H15N3O2 |
|---|---|
Peso molecular |
233.27 g/mol |
Nombre IUPAC |
4-(5-formyl-6-methylpyridin-2-yl)piperazine-1-carbaldehyde |
InChI |
InChI=1S/C12H15N3O2/c1-10-11(8-16)2-3-12(13-10)15-6-4-14(9-17)5-7-15/h2-3,8-9H,4-7H2,1H3 |
Clave InChI |
PYSZZTZCPGMSLU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=N1)N2CCN(CC2)C=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(Pyridin-4-YL)octahydropyrrolo[3,4-C]pyrrole](/img/structure/B11803972.png)
![6-((4-Aminopiperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B11803977.png)




![2-(3,5-Difluorophenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11804017.png)



![2-amino-3-methyl-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]butan-1-one](/img/structure/B11804021.png)

